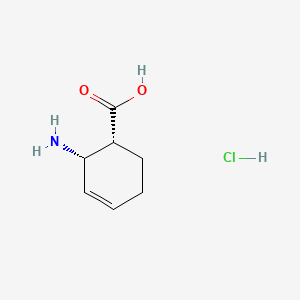

3-氨基戊烷-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Aminopentane-d5 involves innovative approaches to form precursors of complex molecules. For instance, new syntheses have been described for compounds like 5-hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, which are considered putative precursors of the C5 and C3N units, respectively, of pyridoxine (vitamin B6) (Wolf et al., 1997).

Molecular Structure Analysis

The molecular structure of related compounds can exhibit various tautomers, as demonstrated by the synthesis and analysis of 4-[(2-{[(1E)-1-methyl-3-oxobutylidene]amino} ethyl)imino]pentan-2-one. Theoretical calculations and experimental techniques such as NMR, IR, MS, and X-ray diffraction have been employed to characterize these structures and their potential energy surfaces (Benjelloun et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of 3-Aminopentane-d5 analogs can be explored through reactions such as aminoalkylation, which enables direct access to valuable 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane. This method tolerates a variety of functional groups and streamlines the synthesis of important building blocks (Hughes et al., 2019).

科学研究应用

手性氨基醇的生物催化合成

手性氨基醇,包括类似于3-氨基戊烷-d5的化合物,作为生物化学品和制药中间体具有重要价值。生物催化方法为这些化合物提供了一种环保的替代方案,而非化学合成。一个例子是利用经过工程改造的大肠杆菌转酮酶和紫色假单胞菌ω-转氨酶的多学科方法,快速生物催化合成(2S,3S)-2-氨基戊烷-1,3-二醇。这种方法展示了生物催化在高效可持续生产手性氨基二醇方面的潜力(Smith et al., 2010)。

氢键网络

3-氨基戊烷及其衍生物可用于形成复杂的氢键网络。类似于3-氨基-1,2R,4S,5-四铵基戊烷四氯化物一水合物和1,2R,3,4S,5-五铵基戊烷四氯化锌三氯化物一水合物的结构已经合成并分析其错综复杂的氢键模式。这些化合物说明了主要线性多铵阳离子在氢键形成中的重要作用,以及这些结构如何影响烷基铵阳离子的构象(Reiss et al., 2000)。

生物燃料生产

戊醇的异构体,包括类似于3-氨基戊烷-d5的化合物,正在探索其作为生物燃料的潜在用途。这些异构体,如2-甲基-1-丁醇和3-甲基-1-丁醇,是微生物发酵的天然副产物,并可以通过微生物菌株的代谢工程合成。尽管目前的生产水平尚不足以用于工业应用,但这一领域有望在未来提高生物燃料生产效率(Cann & Liao, 2009)。

分析和合成化学

3-氨基戊烷-d5及其类似物在分析和合成化学中也至关重要。它们用于合成食品和葡萄酒中影响气味物质的标记类似物,通过稳定同位素稀释法在各种样品中定量测定这些化合物。这些化合物的合成多样性使其在分析化学中具有广泛应用,有助于理解和提高食品和葡萄酒质量(Kotseridis et al., 2000)。

安全和危害

属性

| { "Design of Synthesis Pathway": "The synthesis pathway for 3-Aminopentane-d5 involves a multi-step process starting with the reaction of a starting material with a deuterated reagent, followed by several purification and conversion steps to obtain the final product.", "Starting Materials": ["Pentan-3-one-d5", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol"], "Reaction": [ {"Step 1": "Pentan-3-one-d5 is reacted with ammonia in the presence of sodium borohydride to form 3-Aminopentan-3-ol-d5."}, {"Step 2": "3-Aminopentan-3-ol-d5 is then converted to 3-Aminopentan-3-one-d5 through oxidation with hydrochloric acid and sodium chlorate."}, {"Step 3": "The resulting 3-Aminopentan-3-one-d5 is then reduced with sodium borohydride in the presence of ethanol to form 3-Aminopentane-d5."}, {"Step 4": "The final product is purified through several steps including extraction, distillation, and recrystallization to obtain pure 3-Aminopentane-d5."} ] } | |

CAS 编号 |

1219802-43-3 |

产品名称 |

3-Aminopentane-d5 |

分子式 |

C₅H₈D₅N |

分子量 |

92.19 |

同义词 |

3-Pentanamine; 1-Ethylpropylamine; 3-Pentylamine; NSC 165575; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

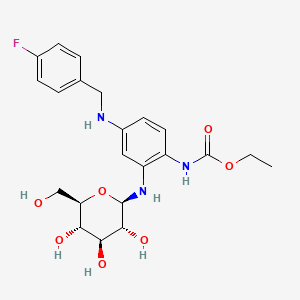

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)